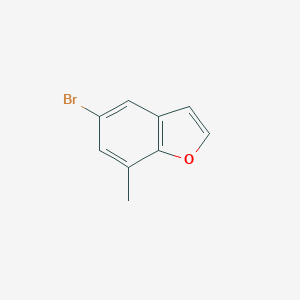

5-Bromo-7-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSCPARNNVMYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Bromo-7-methylbenzofuran: Chemical Properties and Structure

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromo-7-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its classification as a research chemical, publicly available data is limited. This document consolidates the available information from chemical databases and relevant scientific literature on related benzofuran derivatives to serve as a foundational resource.

Chemical Identity and Properties

This compound is a substituted benzofuran. The benzofuran moiety is a common scaffold in a variety of biologically active compounds.[1] The introduction of a bromine atom and a methyl group to the benzene ring can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-7-methyl-1-benzofuran | [] |

| CAS Number | 170681-91-1 | [] |

| Molecular Formula | C₉H₇BrO | [] |

| Molecular Weight | 211.06 g/mol | [] |

| Canonical SMILES | CC1=C2C(=CC(=C1)Br)C=CO2 | [] |

| InChI | InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | [] |

| Purity | Commercially available up to 98% | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Chemical Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a furan ring. The bromine atom is located at position 5, and the methyl group is at position 7 of the benzofuran core.

Logical Relationship of Structural Features

Caption: Hierarchical relationship of the structural components of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, general synthetic strategies for benzofuran derivatives can be adapted.

General Synthesis Approach: The synthesis of substituted benzofurans often involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization, or through palladium-catalyzed coupling reactions.[4] For this compound, a plausible route could start from 4-bromo-2-methylphenol.

Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of benzofuran derivatives.

Spectroscopic Analysis: While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred from the analysis of related compounds.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methyl group protons, and signals for the furan ring protons. Chemical shifts would be influenced by the bromine and methyl substituents. |

| ¹³C NMR | Resonances for the nine carbon atoms, with chemical shifts characteristic of aromatic and furan carbons. The carbons attached to the bromine and the methyl group would show distinct shifts. |

| IR Spectroscopy | Absorption bands for aromatic C-H stretching, C=C stretching of the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (211.06 g/mol ) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported. However, the benzofuran scaffold is present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][5] The presence of a halogen, such as bromine, on the benzofuran ring has been shown in some derivatives to enhance cytotoxic activity against cancer cell lines.[6]

Given the known biological importance of substituted benzofurans, this compound represents a molecule of interest for further investigation in drug discovery programs, particularly in the development of new anticancer and antimicrobial agents.

Drug Discovery and Development Pathway

Caption: A conceptual pathway for evaluating this compound in a drug discovery context.

Conclusion

This compound is a research chemical with a molecular structure that suggests potential for biological activity, drawing from the established importance of the benzofuran scaffold in medicinal chemistry. This guide has summarized the available chemical and structural information. A significant lack of published experimental data, including physical properties, detailed synthetic protocols, spectroscopic characterization, and biological activity, highlights the need for further research to fully elucidate the properties and potential applications of this compound. This document serves as a starting point for researchers and professionals in the field of drug development and materials science who are interested in exploring the potential of this compound.

References

5-Bromo-7-methylbenzofuran (CAS No. 170681-91-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 5-Bromo-7-methylbenzofuran, a heterocyclic organic compound. Due to its limited public documentation, this guide amalgamates data from direct mentions of the compound with extrapolated information from closely related benzofuran derivatives to offer a thorough resource for research and development purposes.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170681-91-1 | - |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Canonical SMILES | CC1=C2C(=CC(=C1)Br)C=CO2 | [1] |

| InChI | InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | [1] |

| InChI Key | FYSCPARNNVMYGE-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of a Related Compound: 5-Bromobenzofuran

| Property | Value | Source |

| CAS Number | 23145-07-5 | [2] |

| Molecular Formula | C₈H₅BrO | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Form | Liquid | [2] |

| Density | 1.573 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.605 | [2] |

Spectroscopic Data Overview

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not explicitly published. However, characteristic spectral features can be inferred from the analysis of related benzofuran structures.

-

Infrared (IR) Spectroscopy : Aromatic C-H stretching is expected between 3100-3000 cm⁻¹. Carbon-carbon stretching vibrations within the aromatic ring would likely appear in the 1600-1400 cm⁻¹ region.[3]

-

Mass Spectrometry : The mass spectrum of the closely related 5-Bromo-2-methylbenzofuran is available and can serve as a reference.[4]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available, general synthetic strategies for substituted benzofurans are well-documented. A common approach involves the reaction of a substituted phenol with a halo-ketone followed by cyclization.

A relevant experimental procedure for the synthesis of a derivative, 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran , involves the oxidation of its precursor:

-

Experimental Protocol: 3-Chloroperoxybenzoic acid (77%, 224 mg, 1.0 mmol) was added in portions to a stirred solution of 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran (312 mg, 0.9 mmol) in dichloromethane (40 mL) at 273 K. The mixture was stirred at room temperature for 5 hours, then washed with a saturated sodium bicarbonate solution. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography.

Another pertinent experimental detail comes from the synthesis of 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran :

-

Experimental Protocol: 77% 3-Chloroperoxybenzoic acid (247 mg, 1.1 mmol) was added to a stirred solution of 5-bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran (351 mg, 1.0 mmol) in dichloromethane (30 mL) at 273 K. The mixture was stirred for 3 hours at room temperature before being washed with saturated sodium bicarbonate solution. The organic layer was then separated, dried, filtered, and concentrated.[5]

Potential Biological and Pharmacological Significance

Benzofuran derivatives are recognized for a wide range of biological activities, making them attractive scaffolds in drug discovery.[6] While specific studies on this compound are limited, the broader class of compounds has demonstrated:

-

Antimicrobial and Antifungal Activity : Various substituted benzofurans have shown inhibitory effects against bacterial and fungal strains.[6] The presence of a bromo substituent has, in some cases, been linked to enhanced antimicrobial efficacy.[7]

-

Anticancer Activity : Certain brominated benzofuran derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, some derivatives have been shown to inhibit the AKT signaling pathway in lung cancer cells.[7]

-

Anti-inflammatory Properties : The benzofuran scaffold is a core component of molecules with anti-inflammatory potential.

The diverse biological activities of benzofurans suggest that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthesis workflow and the potential biological activities of benzofuran derivatives.

Caption: Generalized workflow for benzofuran synthesis.

Caption: Biological activities of benzofurans.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. spectrabase.com [spectrabase.com]

- 5. 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine | Benchchem [benchchem.com]

A Technical Guide to the Spectroscopic Properties of 5-Bromo-7-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the predicted spectroscopic data for 5-Bromo-7-methylbenzofuran (CAS No. 170681-91-1). Due to the absence of publicly available experimental spectra, this guide presents predicted ¹H NMR, ¹³C NMR, IR, and MS data based on established spectroscopic principles and computational models. Detailed, generalized experimental protocols for obtaining such spectra are also provided for researchers who may synthesize or acquire this compound. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of substituent effects on the benzofuran core.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.70 | d | ~2.0 | H-2 |

| ~7.45 | d | ~1.5 | H-4 |

| ~7.20 | d | ~1.5 | H-6 |

| ~6.80 | d | ~2.0 | H-3 |

| ~2.50 | s | - | -CH₃ (C7) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-7a |

| ~145.0 | C-2 |

| ~130.0 | C-3a |

| ~128.0 | C-4 |

| ~125.0 | C-6 |

| ~122.0 | C-7 |

| ~115.0 | C-5 |

| ~107.0 | C-3 |

| ~16.0 | -CH₃ (C7) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Methyl C-H Stretch |

| ~1610, 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch |

| ~1100 | Strong | C-O Stretch (Furan Ring) |

| ~880-800 | Strong | C-H Bending (Out-of-plane) |

| ~600-500 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | High | [M]⁺ (Molecular Ion, Br isotope pattern) |

| 181/183 | Medium | [M-CHO]⁺ |

| 131 | Medium | [M-Br]⁺ |

| 102 | Medium | [M-Br-CHO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

If necessary, gently warm the mixture or use sonication to ensure complete dissolution.

-

Transfer the clear solution to a 5 mm NMR tube, ensuring there are no solid particles.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of the solid sample and approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, direct insertion probe (DIP) is a suitable method. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Physical Properties of 5-Bromo-7-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of the heterocyclic compound 5-Bromo-7-methylbenzofuran. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes generalized, robust experimental protocols for the determination of key physical characteristics, namely solubility and melting point. Furthermore, a representative synthetic workflow is presented to provide context for the compound's preparation and subsequent characterization.

Core Physical Properties

Precise experimental values for the physical properties of this compound are not extensively reported. However, based on data from suppliers and analysis of closely related compounds, the following information has been compiled.

Table 1: General Properties of this compound

| Property | Value/Observation | Source |

| CAS Number | 170681-91-1 | [1][2] |

| Molecular Formula | C₉H₇BrO | [3] |

| Molecular Weight | 211.06 g/mol | [3] |

| Appearance | White powder | [2] |

Table 2: Comparative Melting Point Data of Related Benzofuran Derivatives

| Compound | Structure | Melting Point (°C) |

| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | 189-190 | |

| 5-Bromobenzofuran | 8 | |

| 5-Bromo-7-azaindole | 178-179[4] |

Note: The melting point of this compound is not explicitly available. The data for related compounds is provided for comparative purposes. The substitution pattern significantly influences the melting point.

Solubility Profile

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Hexane | Sparingly soluble to insoluble |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and physical characterization of substituted benzofurans like this compound.

Representative Synthesis: Palladium-Catalyzed Annulation

The synthesis of substituted benzofurans can be achieved through various methods, with palladium-catalyzed cross-coupling and annulation reactions being a prominent strategy.[5][6][7] The following is a generalized protocol that could be adapted for the synthesis of this compound.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and physical characterization of this compound.

Materials:

-

A suitable substituted 2-halophenol (e.g., 2,4-dibromo-6-methylphenol)

-

A suitable terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) co-catalyst

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., toluene, DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-halophenol, palladium catalyst, and CuI.

-

Add the anhydrous solvent, followed by the base.

-

To the stirred mixture, add the terminal alkyne dropwise at room temperature.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Collect the fractions containing the pure product and evaporate the solvent to yield the final compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Determination of Solubility

The qualitative solubility of a compound in various solvents can be determined through a simple dissolution test.

Materials:

-

Sample of this compound

-

A selection of test solvents (e.g., water, methanol, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of clean, dry test tubes.

-

To each test tube, add a measured volume of a different solvent (e.g., 0.1 mL).

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the solid dissolves completely, it is considered "soluble" in that solvent at that concentration.

-

If the solid remains undissolved, the solvent can be added in incremental volumes up to a certain limit (e.g., 1 mL) with agitation after each addition to determine if solubility can be achieved at a lower concentration.

-

If the solid does not dissolve, it is deemed "insoluble" or "sparingly soluble" in that solvent.

-

The results can be reported qualitatively (soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., soluble at >50 mg/mL).

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of melting point and solubility.

References

- 1. 170681-91-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound, CasNo.170681-91-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. cenmed.com [cenmed.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Benzofuran Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, stands as a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the significant pharmacological properties of substituted benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document delves into quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity of Benzofuran Derivatives

Substituted benzofurans have emerged as a significant class of compounds with potent cytotoxic activity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted benzofuran derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) values from these studies provide a measure of the potency of these compounds. A summary of representative data is presented in Table 1.

Table 1: Anticancer Activity of Substituted Benzofuran Derivatives (IC50 in µM)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [2] |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [2] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [3] |

| Benzofuran-Oxadiazole Conjugate (14c) | HCT116 (Colon) | 3.27 | [3] |

| Benzofuran-Chalcone Hybrid (3b) | MCF-7 (Breast) | 7.53 | [4] |

| Benzofuran-Chalcone Hybrid (3c) | MCF-7 (Breast) | 9.17 | [4] |

| N-Methylpiperidine-based Benzofuran | SQ20B (Head and Neck) | 0.46 | [2] |

| 2-Arylbenzofuran | A549 (Lung) | 0.12 | [5] |

| 2-Arylbenzofuran | SGC7901 (Gastric) | 2.75 | [5] |

| Benzofuran derivative (1c) | K562 (Leukemia) | 25 | [6] |

| Benzofuran derivative (1e) | MOLT-4 (Leukemia) | 20 | [6] |

| Benzofuran derivative (2d) | HeLa (Cervical) | 35 | [6] |

| Benzofuran derivative (3a) | HUVEC (Normal) | 85 | [6] |

| Benzofuran derivative (3d) | HUVEC (Normal) | 6 | [6] |

Signaling Pathways in Anticancer Activity

The anticancer effects of benzofuran derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. Two prominent pathways targeted by these compounds are the mTOR and RAS/RAF/MEK/ERK pathways.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for anticancer drug development.[2] Certain benzofuran derivatives have been shown to inhibit mTOR signaling, leading to the suppression of tumor growth.[8]

Caption: mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[][10] Mutations in this pathway are frequently observed in various cancers. Benzofuran derivatives have been found to interfere with this pathway, thereby inducing apoptosis in cancer cells.

Caption: RAS/RAF/MEK/ERK pathway and the inhibitory action of benzofuran derivatives.

Antimicrobial Activity of Benzofuran Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted benzofurans have demonstrated significant activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of benzofuran derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Substituted Benzofuran Derivatives (MIC in µg/mL)

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [11] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [11] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [11] |

| Aza-benzofuran (Compound 2) | Staphylococcus aureus | 25 | [11] |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [11] |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [11] |

| Benzofuran Ketoxime (Compound 38) | Staphylococcus aureus | 0.039 | |

| Benzofuran Ketoxime Derivatives | Candida albicans | 0.625-2.5 | |

| 6-hydroxyl substituted (Compound 15, 16) | Various bacterial strains | 0.78-3.12 | |

| Dehydro-viniferin | Listeria monocytogenes | 4.42 (µM) | [12] |

| Benzofuran derivative (M5a, M5g) | Enterococcus Faecalis | 50 | [13] |

| Benzofuran derivative (M5i, M5k, M5l) | Candida albicans | 25 | [13] |

Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a key contributor to various diseases. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[14]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of benzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Substituted Benzofuran Derivatives (IC50 in µM)

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Aza-benzofuran (Compound 1) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [11] |

| Aza-benzofuran (Compound 4) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [11] |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 | [14] |

| 2-Arylbenzofuran | NO Inhibition | 5.28 | [5] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[15]

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14] In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the expression of pro-inflammatory genes. Benzofuran derivatives can inhibit this pathway, thereby reducing inflammation.[15]

References

- 1. jocpr.com [jocpr.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

The Therapeutic Potential of Brominated Benzofurans: A Technical Guide for Drug Discovery Professionals

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of pharmacological activities. The introduction of bromine atoms to the benzofuran core has emerged as a promising strategy in medicinal chemistry, often leading to enhanced biological potency. This technical guide provides an in-depth overview of the potential therapeutic applications of brominated benzofurans, focusing on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Applications of Brominated Benzofurans

Brominated benzofuran derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key cellular processes involved in cancer progression.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which brominated benzofurans exert their anticancer effects is the induction of programmed cell death, or apoptosis. Several signaling pathways have been implicated in this process.

One key pathway involves the regulation of the Akt/BIM signaling cascade.[1] Certain brominated benzofuroxan derivatives have been shown to induce intrinsic apoptosis in melanoma cells by modulating this pathway.[1] Another important mechanism is the upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1, which can lead to cell cycle arrest and apoptosis in a p53-independent manner. Furthermore, brominated benzofurans have been observed to modulate the expression of Bcl-2 family proteins, leading to a favorable Bax/Bcl-2 ratio that promotes apoptosis.[2]

Other Anticancer Mechanisms

Beyond apoptosis induction, brominated benzofurans have been reported to inhibit other crucial cellular processes in cancer cells. Some derivatives have been found to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest.[3] Additionally, inhibition of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various cancers, has been observed with certain brominated benzofuran compounds.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected brominated benzofuran derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1c | K562 (Leukemia) | 5.0 | [4] |

| 1c | MOLT-4 (Leukemia) | 6.0 | [4] |

| 1c | HeLa (Cervical Carcinoma) | 8.0 | [4] |

| 1e | K562 (Leukemia) | 7.0 | [4] |

| 1e | MOLT-4 (Leukemia) | 9.0 | [4] |

| 1e | HeLa (Cervical Carcinoma) | 10.0 | [4] |

| 2d | K562 (Leukemia) | 4.0 | [4] |

| 2d | MOLT-4 (Leukemia) | 5.0 | [4] |

| 2d | HeLa (Cervical Carcinoma) | 7.0 | [4] |

| 3d | K562 (Leukemia) | 6.0 | [4] |

| 3d | MOLT-4 (Leukemia) | 8.0 | [4] |

| 3d | HeLa (Cervical Carcinoma) | 9.0 | [4] |

| N-Br | B16F10-Nex2 (Melanoma) | 16.0 | [1] |

| N-I | B16F10-Nex2 (Melanoma) | 12.0 | [1] |

| Ailanthoidol | Huh7 (Hepatoma) | 22.0 (48h) | [3] |

| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [3] |

Antimicrobial Applications of Brominated Benzofurans

Brominated benzofurans have demonstrated significant activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents.

Mechanism of Action: Inhibition of DNA Gyrase

A key target for the antibacterial activity of many brominated benzofurans is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. The introduction of bromine at specific positions on the benzofuran scaffold has been shown to enhance the inhibitory activity against DNA gyrase.

Antifungal Activity

In addition to their antibacterial properties, certain brominated benzofurans exhibit potent antifungal activity. The mechanisms underlying their antifungal action are still under investigation but may involve disruption of the fungal cell membrane and interference with essential cellular processes. For example, some studies suggest that these compounds can affect intracellular calcium homeostasis, a critical factor for fungal growth and viability.[5]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected brominated benzofuran derivatives, expressed as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 23 | S. aureus | 29.76-31.96 (mmol/L) | [6] |

| Compound 24 | S. aureus | 29.76-31.96 (mmol/L) | [6] |

| Compound with -Br at C-4 of aryl ring | S. typhi | 36.61-37.92 (mmol/L) | [6] |

| Dibromo derivative 4 | C. neoformans | - | [5] |

| Dibromo derivative 4 | A. fumigatus | - | [5] |

| Compound 1 | S. typhimurium | 12.5 | [7] |

| Compound 1 | E. coli | 25 | [7] |

| Compound 1 | S. aureus | 12.5 | [7] |

Neuroprotective Applications of Brominated Benzofurans

Emerging research suggests that brominated benzofurans may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action in this context are multifaceted and appear to involve antioxidant and anti-inflammatory pathways. By scavenging reactive oxygen species (ROS) and modulating inflammatory responses in the brain, these compounds may help protect neurons from damage and death. Further research is needed to fully elucidate the signaling pathways involved and to identify the most promising candidates for clinical development.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of brominated benzofurans.

Synthesis of Brominated Benzofuran Derivatives

General Procedure for the Synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide (2b):

This protocol describes the synthesis of a specific brominated benzofuran derivative with demonstrated biological activity.

-

Amide Formation: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (2) is reacted with oxalyl chloride to form the corresponding acid chloride.

-

The acid chloride is then treated with ammonium hydroxide to yield 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide (2a).

-

Bromination: Compound 2a is dissolved in acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The product, 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide (2b), is isolated by filtration and purified by recrystallization.[1]

Synthesis of Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate (5):

-

Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (2) is dissolved in a suitable solvent such as carbon tetrachloride.

-

N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide are added to the solution.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to yield methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate (5).[8]

In Vitro Biological Assays

MTT Assay for Anticancer Activity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the brominated benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[9][10]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The brominated benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][11]

Conclusion

Brominated benzofurans represent a promising class of compounds with diverse therapeutic potential. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, warrants further investigation. The structure-activity relationships highlighted in various studies underscore the importance of the position and number of bromine substituents for biological activity. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and evaluating their in vivo efficacy and safety profiles. The synthetic accessibility and the potential for further chemical modification make brominated benzofurans an attractive scaffold for the development of novel therapeutic agents to address unmet medical needs.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. ptfarm.pl [ptfarm.pl]

- 9. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

5-Bromo-7-methylbenzofuran: A Versatile Intermediate in the Synthesis of Bioactive Molecules for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its inherent structural features make it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. Among the various functionalized benzofurans, 5-Bromo-7-methylbenzofuran has emerged as a critical and versatile synthetic intermediate. The strategic placement of the bromine atom at the 5-position and a methyl group at the 7-position provides medicinal chemists with key points for molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[2] This technical guide delves into the utility of this compound as a synthetic intermediate, focusing on its application in the generation of potent anticancer agents through key cross-coupling reactions.

The Strategic Importance of this compound in Synthesis

The synthetic utility of this compound is primarily attributed to the presence of the bromine atom, which serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura and Heck couplings, are fundamental transformations in modern organic synthesis that allow for the formation of carbon-carbon bonds.[2] This capability enables the introduction of a wide range of substituents at the 5-position of the benzofuran core, thereby facilitating the exploration of the chemical space around this privileged scaffold.

The methyl group at the 7-position, while seemingly a minor modification, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. It can impact lipophilicity, metabolic stability, and the overall conformational presentation of the molecule to its biological target.[2]

Application in Anticancer Drug Discovery: A Case Study in the Synthesis of 2-Aryl-7-methylbenzofuran Derivatives

Derivatives of 2-arylbenzofuran have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] The synthesis of these compounds can be efficiently achieved using this compound as a starting material, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the 2-position. While the bromine at the 5-position can also be a site for coupling, a synthetic strategy where the 2-aryl group is introduced first is also plausible, leaving the 5-bromo position for further diversification.

For the purpose of this guide, we will focus on a representative synthetic pathway to a 2-aryl-5-bromo-7-methylbenzofuran derivative and its potential biological activity.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a bioactive 2-aryl-5-bromo-7-methylbenzofuran derivative.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions of aryl bromides.[5][6]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (4 mol%)

-

Potassium carbonate (K2CO3) (2 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-bromo-7-methylbenzofuran.

Quantitative Data: Anticancer Activity of Benzofuran Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against a variety of human cancer cell lines. The data presented below is a compilation from various sources and showcases the anticancer potential of compounds structurally related to those that can be synthesized from this compound.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 1c | Brominated Benzofuran | K562 (Leukemia) | 5 |

| 1c | Brominated Benzofuran | HL-60 (Leukemia) | 0.1 |

| Compound 1 | 2-Arylbenzofuran | SHSY5Y (Neuroblastoma) | 3.5[4] |

| Compound 1 | 2-Arylbenzofuran | MCF7 (Breast Cancer) | 1.8[4] |

| Compound 26 | 2-Acetylbenzofuran Hybrid | EGFR Kinase | 0.93[3] |

| 50g | Benzofuran-2-carboxamide | HCT-116 (Colon Cancer) | 0.87[3] |

| 50g | Benzofuran-2-carboxamide | HeLa (Cervical Cancer) | 0.73[3] |

| 50g | Benzofuran-2-carboxamide | A549 (Lung Cancer) | 0.57[3] |

| BM7 | Bromo-benzofuran derivative | HepG2 (Liver Cancer) | 3.8[7] |

| BM7 | Bromo-benzofuran derivative | A549 (Lung Cancer) | 3.5[7] |

Mechanism of Action: Targeting the mTOR Signaling Pathway

Several studies have indicated that the anticancer activity of certain benzofuran derivatives is mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[8] One such critical pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in various cancers.[8][9]

The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[10][11] These complexes act as central regulators of cell metabolism, growth, and proliferation in response to growth factors, nutrients, and energy status.[9][10] Inhibition of the mTOR pathway by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the key components and interactions within the mTOR signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mTOR - Wikipedia [en.wikipedia.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1] Its prevalence in a wide array of natural products with diverse and potent biological activities has catalyzed extensive research into the synthesis and therapeutic application of novel benzofuran derivatives. These compounds have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[2][3][4][5] This technical guide provides a comprehensive overview of the medicinal chemistry of benzofuran derivatives, with a focus on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often target fundamental cellular processes required for tumor growth and proliferation, such as microtubule dynamics, cell cycle regulation, and signal transduction pathways.[1][6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines, showcasing the potent and selective nature of these compounds.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Amidobenzofuran (6g) | MDA-MB-231 (Breast) | 3.01 | [7] |

| 3-Amidobenzofuran (6g) | HCT-116 (Colon) | 5.20 | [7] |

| Trimethoxyacetophenone-Based Benzofuran (8) | - | 0.43 | [1] |

| 6-HMA-Based Benzofuran with Fluorine (5) | - | 0.43 | [1] |

| Piperazine-tethered Benzofuran (9h) | Panc-1 (Pancreatic) | - | [6][8] |

| Piperazine-tethered Benzofuran (11d) | Panc-1 (Pancreatic) | - | [6][8] |

| Piperazine-tethered Benzofuran (13b) | Panc-1 (Pancreatic) | - | [6] |

| Benzofuran-triazole Hybrid (10d) | - | 0.55 | [9] |

| 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole (29a) | CDK8/19 | 0.00076 (CDK8), 0.0017 (CDK19) | [10] |

| Optimized Thienobenzisothiazole (52h) | CDK8/19 | 0.00046 (CDK8), 0.00099 (CDK19) | [10] |

Antimicrobial Activity of Benzofuran Derivatives

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Benzofuran derivatives have shown significant promise as both antibacterial and antifungal agents.[3]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various benzofuran derivatives against a range of microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-triazole Hybrid (10b) | B. subtilis | 1.25 | [9] |

| Benzofuran-triazole Hybrid (10a) | E. coli | 1.80 | [9] |

| Aza-benzofuran (1) | S. aureus | - | [11] |

| Aza-benzofuran (2) | E. coli | - | [11] |

| Oxa-benzofuran (5) | P. italicum | 12.5 | [11] |

| Oxa-benzofuran (6) | C. musae | 12.5-25 | [11] |

Key Mechanisms of Action

The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways.

Inhibition of Tubulin Polymerization

A significant number of anticancer benzofuran derivatives exert their antiproliferative effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2] These compounds often bind to the colchicine binding site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7]

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Modulation of Signaling Pathways

Benzofuran derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. By inhibiting these pathways, these compounds can reduce the expression of pro-inflammatory cytokines and pro-survival proteins.

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Structure-Activity Relationship (SAR) Summary

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.

Caption: Key SAR points for the anticancer activity of benzofuran derivatives.

Experimental Protocols

A comprehensive understanding of the medicinal chemistry of benzofuran derivatives relies on robust and standardized experimental methodologies.

General Synthesis of 2-Arylbenzofuran Derivatives

A common and versatile method for the synthesis of 2-arylbenzofurans involves a two-step process starting from a substituted salicylaldehyde.[12][13]

Step 1: O-Alkylation

-

To a solution of a substituted 2-hydroxybenzaldehyde in dimethylformamide (DMF), add potassium carbonate.

-

Add methyl α-bromophenylacetate to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.[12]

Step 2: Cyclization and Decarboxylation

-

A mixture of the product from Step 1, anhydrous sodium acetate, and acetic anhydride is heated at 120-125 °C for 4 hours.[12]

-

After cooling, the mixture is poured into ice water and left to precipitate.

-

The precipitate is filtered, washed with cold water, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., n-hexane) to yield the pure 2-arylbenzofuran.[12]

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][15] The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[17]

-

Serial Dilution: Prepare a two-fold serial dilution of the benzofuran derivative in a 96-well microtiter plate containing broth.[18]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[19]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, typically by monitoring the change in turbidity.[3][20]

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., PIPES buffer) on ice. Prepare a stock solution of GTP and the test compound.[3]

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.[20]

-

Initiation of Polymerization: Initiate the polymerization by adding the tubulin solution containing GTP to each well and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[3][20]

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.[20] An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.[20]

Conclusion

The benzofuran scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. The extensive body of research on benzofuran derivatives has demonstrated their significant potential in treating a wide range of diseases, particularly cancer and microbial infections. The continued exploration of the structure-activity relationships, mechanisms of action, and novel synthetic strategies for benzofuran derivatives will undoubtedly lead to the discovery of new and improved drug candidates in the future. This guide provides a foundational resource for researchers and drug development professionals to navigate the rich and expanding field of benzofuran medicinal chemistry.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. bio-protocol.org [bio-protocol.org]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. idexx.dk [idexx.dk]

- 20. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Methylbenzofuran Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound consisting of a fused benzene and furan ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The strategic addition of a methyl group to this core, creating methylbenzofuran analogues, has opened up new avenues for therapeutic intervention across a spectrum of diseases, including cancer, neurodegenerative disorders, and ion channel-related pathologies. This technical guide delves into the critical structure-activity relationships (SAR) of these analogues, providing a comprehensive overview of their biological targets, quantitative activity data, and the experimental protocols used to elucidate their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Methylbenzofuran derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key proteins involved in tumor growth, proliferation, and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2).[3][4] Furthermore, many of these compounds have been shown to induce apoptosis, the programmed cell death essential for eliminating cancerous cells.[5][6]

Structure-Activity Relationship of Anticancer Methylbenzofuran Analogues

The anticancer activity of methylbenzofuran analogues is highly dependent on the substitution pattern on both the benzofuran core and any appended moieties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various methylbenzofuran derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of 3-Methylbenzofuran Derivatives

| Compound ID | R Group (on terminal phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | 4-OCH3 | A549 (Lung) | 1.48 | [3] |

| 4b | - | A549 (Lung) | >50 | [3] |

| 15a | - | NCI-H23 (Lung) | 2.52 | [3] |

| 15c | - | NCI-H23 (Lung) | 2.21 | [3] |

| 16a | - | NCI-H23 (Lung) | 0.49 | [3] |

| 7 | 4-Br | A549 (Lung) | 6.3 | [7] |

| 8 | 4-Br, 7-Br | A549 (Lung) | 3.5 | [7] |

| 8 | 4-Br, 7-Br | HepG2 (Liver) | 3.8 | [7] |

Table 2: CDK2 Inhibitory Activity of 3-(Piperazinylmethyl)benzofuran Derivatives

| Compound ID | R Group | IC50 (nM) | Reference |

| 9h | 3-CF3-phenyl | 40.91 | [4] |

| 11d | 4-Cl-3-CF3-phenyl | 41.70 | [4] |

| 11e | Pyridyl | 46.88 | [4] |

| 13c | 4-OCH3-phenyl | 52.63 | [4] |

Signaling Pathways in Cancer Targeted by Methylbenzofuran Analogues

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[8] Inhibition of this receptor is a significant strategy in cancer therapy.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of caspases, which execute the cell death program.[9][10]

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[11] Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

Pendrin Inhibition: A Novel Diuretic Approach

Pendrin (SLC26A4) is an anion exchanger involved in electrolyte balance in the kidney. Its inhibition presents a novel strategy for diuretic therapy.

Structure-Activity Relationship of Methylbenzofuran Pendrin Inhibitors

Table 3: Pendrin Inhibitory Activity of 3-Carboxy-2-Methylbenzofuran Analogues

| Compound ID | Substitution | IC50 (µM) | Reference |

| 1a | - | 4.1 | [12] |

| 1d | Optimized substitutions | ~0.5 | [12] |

Acetylcholinesterase Inhibition: Targeting Alzheimer's Disease

Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.

Structure-Activity Relationship of Methylbenzofuran Acetylcholinesterase Inhibitors

The development of methylbenzofuran analogues as AChE inhibitors is an active area of research, with SAR studies guiding the design of more potent and selective compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of methylbenzofuran analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the methylbenzofuran analogues (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Pendrin Inhibition Assay

This assay measures the ability of compounds to inhibit pendrin-mediated anion exchange using a fluorescent indicator.[14][15]

Protocol:

-

Cell Culture: Culture cells stably expressing human pendrin and a halide-sensitive fluorescent protein (e.g., EYFP-HIF) in a 96-well plate.

-

Compound Incubation: Incubate the cells with the test compounds or vehicle control for 10-15 minutes.

-

Fluorescence Measurement: Measure the baseline fluorescence using a plate reader.

-

Anion Exchange Initiation: Add a solution containing a different anion (e.g., SCN-) to initiate pendrin-mediated exchange, which quenches the fluorescence.

-

Kinetic Reading: Record the fluorescence intensity over time to determine the rate of anion exchange.

-

Inhibition Calculation: Calculate the percentage of inhibition by comparing the rate of fluorescence quenching in the presence and absence of the inhibitor.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.[16][17]

Protocol:

-

Reagent Preparation: Prepare a buffer (e.g., phosphate buffer, pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound or a known inhibitor (positive control).

-

Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.

-

Substrate Addition: Add ATCI to the wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction (formation of the yellow 5-thio-2-nitrobenzoate anion).

-

Inhibition Calculation: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

Methylbenzofuran analogues represent a versatile and promising class of compounds with significant therapeutic potential across various disease areas. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these molecules. The provided experimental protocols offer a foundation for researchers to further explore and validate the biological activities of novel methylbenzofuran derivatives. As our understanding of the intricate signaling pathways they modulate deepens, so too will the opportunities to translate these fascinating molecules into next-generation therapeutics.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-Molecule Inhibitors of Pendrin Potentiate the Diuretic Action of Furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Inhibitors of pendrin anion exchange identified in a small molecule screen increase airway surface liquid volume in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of pendrin anion exchange identified in a small molecule screen increase airway surface liquid volume in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Significance of Halogenated Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated heterocyclic compounds represent a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities that have led to the development of numerous therapeutic agents. The introduction of halogen atoms into a heterocyclic scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and significance of this critical class of compounds, with a particular focus on their role in drug development. Detailed experimental protocols for the synthesis of key halogenated heterocycles are provided, alongside a comprehensive summary of their quantitative biological data. Furthermore, this guide illustrates the mechanism of action of these compounds through detailed signaling pathway diagrams rendered using the DOT language for Graphviz, offering a valuable resource for researchers in the field.

Introduction: The Halogen Advantage in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals.[1][2] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into these scaffolds has emerged as a powerful tool in drug design. Halogenation can enhance a molecule's potency and selectivity, improve its pharmacokinetic profile, and overcome drug resistance.[3] The unique electronic and steric properties of halogens allow them to participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can significantly contribute to the binding affinity of a ligand to its target protein.[4]

This guide will delve into the synthesis of prominent halogenated heterocyclic cores, their biological activities, and their impact on key signaling pathways implicated in diseases such as cancer.